

## The Pharmacology of YM-58483: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | YM-58790 free base |           |  |  |  |
| Cat. No.:            | B12398103          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels are critical mediators of store-operated calcium entry (SOCE), a fundamental process for calcium signaling in non-excitable cells. By blocking CRAC channels, YM-58483 effectively attenuates intracellular calcium signals, leading to the modulation of a wide range of cellular functions. This technical guide provides a comprehensive overview of the pharmacology of YM-58483, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its investigation, and visualizations of the key signaling pathways it affects.

## **Mechanism of Action**

YM-58483 is a pyrazole derivative that selectively blocks CRAC channels, which are formed by the ORAI protein family (predominantly ORAI1). The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule (STIM1), an ER-resident protein, which then translocates to the plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium. YM-58483 exerts its inhibitory effect on this process, thereby preventing the rise in intracellular calcium that is essential for downstream signaling events. This targeted inhibition of SOCE makes YM-58483 a valuable tool for studying calcium signaling and a potential therapeutic agent for various immune and inflammatory disorders.[1][2][3][4][5]



## **Quantitative Data**

The biological activity of YM-58483 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key inhibitory concentrations (IC50) and effective doses (ED50) across various experimental models.

Table 1: In Vitro Inhibitory Activities of YM-58483

| Target/Process                                         | Cell Type                    | IC50 Value | Reference(s) |
|--------------------------------------------------------|------------------------------|------------|--------------|
| Thapsigargin-induced<br>Ca2+ influx                    | Jurkat T cells               | 100 nM     | [2][3][4][5] |
| T-cell proliferation<br>(Mixed Lymphocyte<br>Reaction) |                              | 330 nM     | [6]          |
| IL-2 Production                                        | Jurkat T cells               | ~100 nM    | [1][4]       |
| IL-5 Production                                        | Human peripheral blood cells | 125 nM     | [7]          |
| IL-13 Production                                       | Human peripheral blood cells | 148 nM     | [7]          |
| Histamine Release                                      | RBL-2H3 cells                | 460 nM     | [7]          |
| Leukotriene<br>Production                              | RBL-2H3 cells                | 310 nM     | [7]          |

Table 2: In Vivo Efficacy of YM-58483



| Model                                   | Species     | Effect                                          | ED50/Effective<br>Dose | Reference(s) |
|-----------------------------------------|-------------|-------------------------------------------------|------------------------|--------------|
| Delayed-Type<br>Hypersensitivity        | Mice        | Inhibition                                      | 1.1 mg/kg              | [4][6]       |
| Graft-versus-<br>Host Disease<br>(GVHD) | Mice        | Inhibition of CTL activity and IFN-y production | 1-30 mg/kg (p.o.)      | [6]          |
| Antigen-induced bronchoconstricti on    | Guinea pigs | Significant suppression                         | 30 mg/kg (p.o.)        | [7]          |
| Airway<br>hyperresponsive<br>ness       | Guinea pigs | Complete suppression                            | 3-30 mg/kg (p.o.)      | [7]          |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of YM-58483.

## **Measurement of Store-Operated Calcium Entry (SOCE)**

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure SOCE in a cell population.

#### Materials:

- Cells of interest (e.g., Jurkat T cells)
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without CaCl2
- Thapsigargin



- YM-58483
- Fluorescence plate reader or microscope capable of ratiometric calcium imaging

#### Procedure:

- Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate) and allow them to adhere if necessary.
- Fura-2 AM Loading:
  - Prepare a Fura-2 AM loading solution in HBSS with CaCl2 containing 2-5 μM Fura-2 AM and 0.02% Pluronic F-127.
  - Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
  - Wash the cells twice with HBSS to remove extracellular dye.
- Baseline Measurement:
  - Replace the medium with Ca2+-free HBSS.
  - Measure the baseline Fura-2 fluorescence ratio (Excitation: 340 nm and 380 nm;
     Emission: ~510 nm).
- Store Depletion:
  - $\circ$  Add thapsigargin (typically 1-2  $\mu$ M) to the Ca2+-free HBSS to induce depletion of ER calcium stores. This will cause a transient increase in intracellular calcium.
  - Continue to measure the fluorescence ratio until it returns to a stable baseline.
- YM-58483 Incubation:
  - Add the desired concentration of YM-58483 or vehicle control to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
- Induction of SOCE:



- Add CaCl2 (typically 1-2 mM) to the wells to initiate calcium influx through store-operated channels.
- Record the subsequent increase in the Fura-2 fluorescence ratio, which represents SOCE.
- Data Analysis:
  - The magnitude of SOCE can be quantified as the peak increase in the fluorescence ratio after the addition of CaCl2 or as the area under the curve.
  - Compare the SOCE response in YM-58483-treated cells to the vehicle control to determine the inhibitory effect.

## **NFAT Activation Assay**

This protocol describes a luciferase reporter gene assay to measure the activation of the Nuclear Factor of Activated T-cells (NFAT) in Jurkat T cells.

#### Materials:

- Jurkat T cells stably transfected with an NFAT-luciferase reporter construct
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)
- YM-58483
- Luciferase assay reagent
- Luminometer

#### Procedure:

- Cell Culture: Culture the Jurkat-NFAT reporter cells according to standard protocols.
- Cell Plating: Seed the cells into a 96-well white-walled plate at an appropriate density.



#### YM-58483 Treatment:

- Prepare serial dilutions of YM-58483 in the cell culture medium.
- Add the YM-58483 dilutions or vehicle control to the cells and incubate for a specific period (e.g., 1 hour).

#### Cell Stimulation:

- Add the stimulating agent (e.g., PMA and ionomycin) to the wells to activate the T-cell signaling pathway leading to NFAT activation.
- Incubate the plate for 6-24 hours at 37°C.
- Luciferase Assay:
  - Equilibrate the plate to room temperature.
  - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Normalize the luminescence readings to a control (e.g., unstimulated cells).
  - Calculate the percentage of inhibition of NFAT activation by YM-58483 compared to the stimulated vehicle control.

## **T-Cell Proliferation Assay (CFSE-based)**

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

#### Materials:

- Primary T-cells or a T-cell line (e.g., Jurkat)
- CFSE dye



- · Cell culture medium
- T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or mitogens like PHA)
- YM-58483
- Flow cytometer

#### Procedure:

- CFSE Labeling:
  - Resuspend T-cells in PBS at a concentration of 1-10 x 10<sup>6</sup> cells/mL.
  - $\circ$  Add CFSE to a final concentration of 1-5  $\mu$ M and incubate for 10-15 minutes at 37°C.
  - Quench the staining by adding 5 volumes of cold complete medium.
  - Wash the cells twice with complete medium.
- Cell Culture and Treatment:
  - Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.
  - Add serial dilutions of YM-58483 or vehicle control.
  - Add the T-cell activation stimulus.
  - Incubate the plate for 3-5 days at 37°C.
- Flow Cytometry Analysis:
  - Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
  - Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
- Data Analysis:



- As cells divide, the CFSE fluorescence intensity is halved in daughter cells.
- Analyze the CFSE histograms to determine the percentage of divided cells and the number of cell divisions.
- Compare the proliferation profiles of YM-58483-treated cells with the vehicle control to assess the inhibitory effect.

# Mandatory Visualizations Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]
- 3. mdpi.com [mdpi.com]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Store-Operated Calcium Entry Increases Nuclear Calcium in Adult Rat Atrial and Ventricular Cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacology of YM-58483: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398103#investigating-the-pharmacology-of-ym-58483]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com